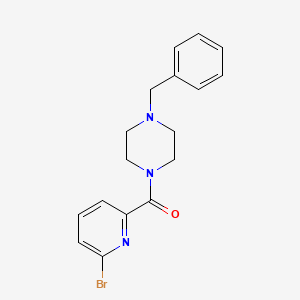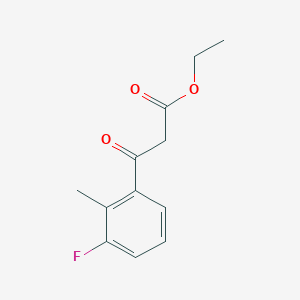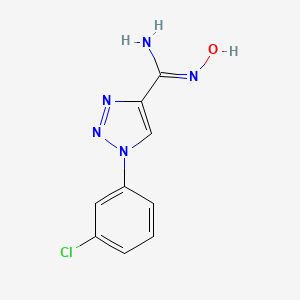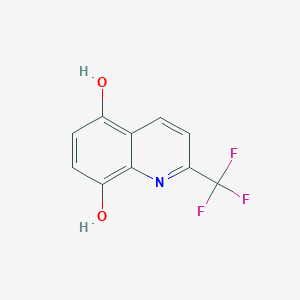
Fmoc-L-homocystine
Descripción general
Descripción
Fmoc-L-homocystine is a non-proteinogenic sulfhydryl-containing amino acid derived from methionine and is a homologue of cysteine . The compound has a molecular formula of C38H36N2O8S2 and a molecular weight of 712.8 g/mol . It is also known by the IUPAC name (2S)-4-[[ (3S)-3-carboxy-3-(9H-fluoren-9-ylmethoxycarbonylamino)propyl]disulfanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid .
Molecular Structure Analysis
The molecular structure of Fmoc-L-homocystine is complex, with a significant number of rotatable bonds . The compound’s structure includes a fluorene group with strong UV absorption properties, which provides an indicator of synthesis success .Chemical Reactions Analysis
Fmoc-L-homocystine is involved in several chemical reactions, including deprotection of the N-terminal of the growing peptide chain, activation of the incoming amino acid C-terminal by a coupling agent, and coupling of the C-terminal of the incoming amino acid chain with the N-terminal of the growing peptide chain .Physical And Chemical Properties Analysis
Fmoc-L-homocystine has a molecular weight of 712.8 g/mol and a molecular formula of C38H36N2O8S2 . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 10 . The compound also has a significant number of rotatable bonds .Aplicaciones Científicas De Investigación
Role in Cardiovascular Health
Elevated levels of plasma homocysteine are associated with increased cardiovascular risk. Studies have shown that folic acid administration, which is closely linked to homocysteine metabolism, can reduce plasma total homocysteine and potentially lower cardiovascular risk. The impact of folic acid on endothelial function has been specifically investigated, revealing that it can enhance endothelial function and lower homocysteine levels, although the precise mechanisms and clinical benefits remain under investigation (Doshi et al., 2003).
Implications in Metabolic Disorders
Homocysteine, derived from methionine metabolism, has been linked with several metabolic disorders. It circulates in plasma mostly in oxidized forms and is associated with arterial occlusive diseases. The concentration of homocysteine is an independent factor associated with coronary artery disease, and it's known that its increased concentrations can be corrected through dietary supplements such as folic acid, vitamin B12, and others. The relationship between homocysteine levels and the development of atherosclerotic disease has been a topic of discussion and research, emphasizing the potential role of homocysteine in metabolic disorders (Malinow, 1995).
Homocysteine and Bone Health
Research indicates a significant relationship between elevated homocysteine levels and bone health. Conditions like homocystinuria, which involve a marked increase in serum homocysteine, lead to severe health issues including osteoporosis and fragility fractures. Even individuals with polymorphisms in genes regulating homocysteine metabolism or those with vitamin deficiencies that lead to increased serum homocysteine levels may experience symptoms similar to homocystinuria. This highlights the detrimental effects of homocysteine on various cell types, including osteoblasts and osteoclasts, and its role in reducing bone strength and mass (Saito & Marumo, 2018).
Neurological Implications
Homocysteine's role extends to neurological health, where it's implicated in small vessel disease (SVD). Elevated levels of homocysteine can contribute to the development and progression of inflammation, atherosclerotic plaque formation, and other vascular-related issues. Studies have shown that homocysteine can disrupt cellular integrity and promote a pro-inflammatory state, potentially playing a role in conditions such as SVD (Moretti et al., 2021).
Mecanismo De Acción
Target of Action
Fmoc-L-homocystine is primarily used in the field of peptide synthesis . The primary target of Fmoc-L-homocystine is the amino group of an amino acid, which it protects during the peptide bond formation process .
Mode of Action
Fmoc-L-homocystine operates by protecting the amino group of an amino acid during the formation of a peptide bond . This protection is crucial as it allows for the activation of the carboxyl group of an amino acid, which is a necessary step in peptide synthesis . The Fmoc group is base-labile, meaning it can be removed by a base .
Biochemical Pathways
Fmoc-L-homocystine plays a role in the biochemical pathway of peptide synthesis . It is involved in the transsulfuration pathway, where homocysteine is converted to cysteine . This process requires vitamin B6 as a cofactor . A defect in this pathway can lead to an accumulation of homocysteine .
Pharmacokinetics
The pharmacokinetics of Fmoc-L-homocystine are largely determined by its use in peptide synthesis Instead, its utility lies in its ability to protect the amino group during peptide synthesis and its subsequent removal .
Result of Action
The result of Fmoc-L-homocystine’s action is the successful synthesis of peptides . By protecting the amino group during peptide bond formation, Fmoc-L-homocystine allows for the creation of peptides of significant size and complexity . This makes it a valuable resource for research in the post-genomic world .
Action Environment
The action of Fmoc-L-homocystine is influenced by the environment in which it is used. For instance, the efficiency of the Fmoc group’s removal can be affected by the choice of base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . Furthermore, the fluorenyl group of Fmoc-L-homocystine has a strong absorbance in the ultraviolet region, which is useful for spectrophotometrically monitoring coupling and deprotection reactions .
Direcciones Futuras
Homocysteine is increasingly recognized as an important molecule in a wide variety of cellular functions . Future research could focus on the molecular mechanisms of homocysteine pathophysiology, the reliability of animal models of hHcy, the use of vitamin B in the prevention of hHcy and its consequences .
Propiedades
IUPAC Name |
(2S)-2-amino-4-[[(3S)-3-amino-3-carboxypropyl]disulfanyl]-5-(9H-fluoren-9-ylmethoxy)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O6S2/c24-18(21(26)27)9-10-32-33-20(11-19(25)22(28)29)23(30)31-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-20H,9-12,24-25H2,(H,26,27)(H,28,29)/t18-,19-,20?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSMLTOHPQSVDI-NFBCFJMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(CC(C(=O)O)N)SSCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(C[C@@H](C(=O)O)N)SSCC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-homocystine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B1417553.png)
![2-thiomorpholinothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B1417554.png)

![Ethyl 2-{[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B1417559.png)
![(2E)-2-cyano-3-(dimethylamino)-N-[(1E)-(methoxyimino)methyl]prop-2-enamide](/img/structure/B1417561.png)


![8-Isopropyl-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol](/img/structure/B1417567.png)
![Sodium 3-(2-hydroxyphenyl)-8-sulfonatobenzo[f]quinoline-1-carboxylate](/img/structure/B1417568.png)

![Ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1417571.png)
![3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1417572.png)